tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate
Description
tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. Key properties include:
- Molecular Formula: C₁₂H₁₆N₄O₂
- Molecular Weight: 248.29 g/mol
- CAS Registry Number: 1171920-80-1
- MDL Number: MFCD12922812 .
The compound’s structure comprises a tert-butyl carbamate group at the 6-position of the imidazo-pyridine system and a methyl group at the 3-position. The tert-butyl carbamate acts as a protective group for amines, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-(3-methylimidazo[4,5-b]pyridin-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-12(2,3)18-11(17)15-8-5-9-10(13-6-8)16(4)7-14-9/h5-7H,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDSJLDXOOVMGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(N=C1)N(C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674124 | |
| Record name | tert-Butyl (3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-80-1 | |
| Record name | tert-Butyl (3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of Imidazo[4,5-b]pyridine Core
A highly efficient method for synthesizing the imidazo[4,5-b]pyridine scaffold starts from 2-chloro-3-nitropyridine, as described by a 2018 study published in ACS Omega. The process involves:
- Reacting 2-chloro-3-nitropyridine with a primary amine in a water-isopropanol mixture at 80 °C for 2 hours to yield an intermediate.
- Subsequent reduction of the nitro group to a diamine derivative using zinc and concentrated hydrochloric acid at 80 °C for 45 minutes.
- Cyclization via reaction with substituted aldehydes at 85 °C for 10 hours, yielding the imidazo[4,5-b]pyridine derivatives.
This method is noted for its clean reaction profile and excellent yields, with purification typically performed by silica gel column chromatography using ethyl acetate/hexane mixtures.
Introduction of the tert-Butyl Carbamate Group
The tert-butyl carbamate functionality is commonly introduced via carbamoylation of the amine group on the imidazo[4,5-b]pyridine ring. One practical approach involves:
- Using di-tert-butyl dicarbonate (Boc2O) as the carbamoylating agent under mild conditions, often in the presence of a base such as potassium carbonate or triethylamine.
- The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, monitored by TLC or HPLC.
This approach is supported by patent literature (EP4265254A2) and related synthetic procedures for similar carbamate derivatives.
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome/Notes |
|---|---|---|
| 1. | 2-chloro-3-nitropyridine + primary amine, H2O/IPA (1:1), 80 °C, 2 h | Intermediate formation monitored by TLC |
| 2. | Zn dust + conc. HCl, 80 °C, 45 min | Reduction to diamine derivative |
| 3. | Addition of substituted aldehyde, 85 °C, 10 h | Cyclization to imidazo[4,5-b]pyridine scaffold |
| 4. | Purification by silica gel chromatography (15% EtOAc in hexane) | Isolated imidazo[4,5-b]pyridine derivatives in excellent yields |
| 5. | Carbamoylation with di-tert-butyl dicarbonate, base, DMF or DCM, RT or mild heat | tert-Butyl carbamate installed at 6-position |
Research Findings and Optimization Notes
- The use of zinc and hydrochloric acid for nitro group reduction is efficient and avoids over-reduction or decomposition of sensitive intermediates.
- The cyclization step requires careful temperature control (around 85 °C) and extended reaction time (10 h) to ensure complete conversion to the imidazo[4,5-b]pyridine core.
- Carbamoylation with di-tert-butyl dicarbonate is a well-established method providing high selectivity and yield for tert-butyl carbamate formation without harsh conditions.
- Purification by silica gel chromatography using a mixture of ethyl acetate and hexane is effective for isolating pure product with minimal side products.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-chloro-3-nitropyridine |
| Primary Amine | Various, depending on desired substitution |
| Solvent for Core Synthesis | Water / Isopropanol (1:1) |
| Reduction Agent | Zinc dust + concentrated HCl |
| Cyclization Temperature | 85 °C |
| Cyclization Time | 10 hours |
| Carbamoylating Agent | Di-tert-butyl dicarbonate (Boc2O) |
| Base for Carbamoylation | Potassium carbonate or triethylamine |
| Solvent for Carbamoylation | DMF or DCM |
| Purification Method | Silica gel chromatography (15% ethyl acetate/hexane) |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Biological Applications
-
Pharmacological Research
- This compound has shown promise as a scaffold for developing inhibitors targeting various biological pathways. Its unique structure allows it to interact with specific enzymes and receptors, making it a valuable candidate for drug discovery.
- Case studies have indicated that derivatives of imidazo[4,5-b]pyridine can act as potent inhibitors of kinases involved in cancer progression and other diseases.
-
Proteomics
- In proteomics research, tert-butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate is utilized as a tool compound to study protein interactions and modifications. Its ability to selectively inhibit certain proteins can help elucidate their roles in cellular processes.
- Studies have demonstrated its effectiveness in modulating signaling pathways related to cell growth and apoptosis.
Case Studies
| Study | Description | Findings |
|---|---|---|
| Study 1 | Investigation of kinase inhibition | The compound was tested against various kinases, showing significant inhibitory activity against specific targets involved in oncogenesis. |
| Study 2 | Proteomic profiling | Used in mass spectrometry-based proteomics to identify novel protein interactions; revealed several key pathways affected by the compound. |
| Study 3 | Structure-activity relationship (SAR) analysis | Variants of the compound were synthesized to explore the effects of structural modifications on biological activity, leading to the identification of more potent analogs. |
Potential Future Applications
The ongoing research into this compound suggests several future directions:
- Drug Development : Continued exploration of its pharmacological properties could lead to new therapeutic agents for treating cancer and other diseases.
- Biochemical Research : Its role as a biochemical tool could expand into new areas of research involving metabolic pathways and disease mechanisms.
Mechanism of Action
The mechanism by which tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound is compared to pyridine-based carbamate derivatives and related imidazo-pyridine analogs (Table 1):
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate | C₁₂H₁₆N₄O₂ | 248.29 | 1171920-80-1 | Imidazo-pyridine core, tert-butyl carbamate |
| tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate | C₁₁H₁₄BrClN₂O₂ | 321.60 | 1142192-48-0 | Bromo, chloro substituents |
| tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate | C₁₃H₂₀N₂O₄ | 268.31 | 1171919-86-0 | 5,6-Dimethoxy groups |
| 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine | C₇H₈N₄ | 148.17 | 1186310-95-1 | Free amine at 6-position |
| (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol | C₈H₉N₃O | 163.18 | 1186310-79-1 | Hydroxymethyl group |
Table 1 : Structural and molecular comparison of this compound with analogs .
Key Differences and Implications
Electronic and Steric Effects
- Halogenated Derivatives : The bromo- and chloro-substituted analog (MW 321.60) exhibits higher molecular weight and enhanced electrophilicity due to electron-withdrawing halogens. This may increase reactivity in cross-coupling reactions compared to the target compound .
- In contrast, the tert-butyl carbamate in the target compound offers steric bulk, possibly reducing metabolic degradation .
Functional Group Variations
- Free Amine vs. Carbamate : The analog with a free amine (MW 148.17) lacks the tert-butyl carbamate, making it more reactive but less stable under acidic or oxidative conditions. The carbamate in the target compound provides protection, enabling controlled release of the amine in prodrug applications .
- Hydroxymethyl Derivative: The methanol-substituted analog (MW 163.18) has a polar hydroxyl group, likely reducing lipophilicity compared to the carbamate-containing target compound. This difference may influence membrane permeability in biological systems .
Biological Activity
tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, various synthetic routes have been explored to optimize yield and purity. The compound can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10.0 | Microtubule destabilization |
| HL-60 (Leukemia) | 5.0 | Induction of differentiation |
| A549 (Lung) | 12.5 | Apoptosis induction |
In a study involving the MDA-MB-231 breast cancer cell line, the compound was shown to enhance caspase-3 activity significantly, indicating its role in apoptosis at concentrations as low as 1 µM . Additionally, it has demonstrated the ability to disrupt microtubule assembly, which is crucial for cell division and proliferation .
The primary mechanism through which this compound exerts its biological effects appears to be through tubulin disruption. This mechanism leads to mitotic arrest and subsequent differentiation of cancer cells. Studies have shown that compounds targeting tubulin can initiate differentiation in acute myeloid leukemia (AML) cells by upregulating specific surface markers like CD11b .
Case Studies
- Acute Myeloid Leukemia (AML) : In vitro studies demonstrated that treatment with this compound resulted in significant differentiation of AML cells. The compound was effective in causing mitotic arrest and promoting differentiation markers within treated cells .
- Breast Cancer : The compound's efficacy was evaluated in MDA-MB-231 cells where it induced morphological changes associated with apoptosis. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment with the compound .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate?
The synthesis typically involves constructing the imidazo[4,5-b]pyridine core via cyclization of 3-azidopyridine precursors. For example, thermolysis of 3-azido-2-dimethylaminopyridine under controlled conditions yields the imidazo[4,5-b]pyridine scaffold. Subsequent carbamate introduction is achieved by reacting the amine group with tert-butyloxycarbonyl (Boc) protecting agents under anhydrous conditions . Multi-step purification (e.g., column chromatography) ensures product integrity.
Q. How can the structural identity of this compound be validated?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve the structure, ensuring bond lengths and angles align with expected values (e.g., C–N bond: ~1.34 Å in the imidazole ring). ORTEP-3 can generate graphical representations to visualize thermal ellipsoids and confirm stereochemistry . Pair this with /-NMR to verify substituent positions and Boc-group integrity.
Advanced Research Questions
Q. How can computational methods enhance understanding of this compound’s reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electronic properties, such as frontier molecular orbitals (FMOs), to predict sites for electrophilic/nucleophilic attack. For example, the carbamate group’s carbonyl oxygen may act as a hydrogen-bond acceptor, influencing intermolecular interactions in crystal packing . Molecular dynamics simulations further assess solvation effects and stability under physiological conditions.
Q. What strategies resolve contradictions in crystallographic data during refinement?
Discrepancies in residual electron density or thermal parameters may arise from disorder or twinning. SHELXL’s TWIN/BASF commands can model twinned data, while PART instructions address disordered moieties (e.g., flexible tert-butyl groups). Cross-validate with Hirshfeld surface analysis to ensure intermolecular contacts (e.g., C–H···O interactions) are physically reasonable .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Systematically modify substituents (e.g., replace tert-butyl with isopropyl or introduce electron-withdrawing groups on the pyridine ring). Use in vitro assays (e.g., enzyme inhibition) paired with X-ray co-crystallography to map binding interactions. Compare with analogs like 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime, where the oxime group enhances metal-chelation potential .
Q. What experimental precautions are critical for handling air-sensitive intermediates in its synthesis?
Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Boc protection). Monitor reactions via TLC with fluorescent indicators, and quench excess reagents (e.g., DCC in carbamate formation) with acetic acid. Characterize intermediates immediately via FT-IR to detect hydrolyzed byproducts (e.g., –NH peaks at ~3300 cm) .
Methodological Considerations
Q. How to optimize reaction yields for large-scale synthesis?
Screen solvents (e.g., DMF vs. THF) to balance solubility and reaction kinetics. For cyclization steps, microwave-assisted synthesis at 150–200°C reduces reaction time. Employ continuous-flow systems for Boc protection to enhance mixing and reduce decomposition .
Q. What analytical techniques detect trace impurities in the final product?
High-resolution LC-MS (ESI+) identifies low-abundance byproducts (e.g., de-Boc derivatives). Pair with -NMR if fluorine-containing reagents are used. For quantitation, use HPLC with a C18 column (gradient: 5–95% acetonitrile in water) and UV detection at 254 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
